Cas no 6032-06-0 (Cyproheptadine)

Cyproheptadine 化学的及び物理的性質

名前と識別子

-

- cyproheptadine hydrochloride

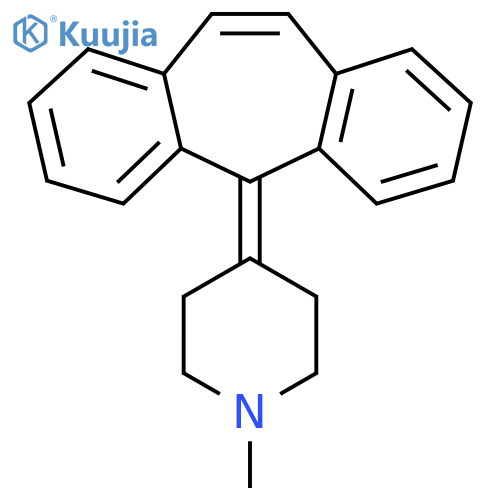

- 4-(dibenzo[1,2-a:1',2'-e][7]annulen-11-ylidene)-1-methylpiperidine,hydrate,hydrochloride

- 4-(dibenzo[1,2-a:1\',2\'-e][7]annulen-11-ylidene)-1-methylpiperidine,hydrate,hydrochloride

- CYPROHEPTADINE

- Periactin

- Eiproheptadine

- Periactinol

- Dronactin

- Ciproheptadina

- Cyproheptadinum

- 4-(5H-dibenzo[a,d][7]annulen-5-ylidene)-1-methylpiperidine

- Peritol

- MK 141

- Cyproheptadine [INN:BAN]

- Cyproheptadinum [INN-Latin]

- Ciproheptadina [INN-Spanish]

- 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine

- 1-Methyl-4-(5H-dibenzo(a,d)cycloheptenylidene)piperidine

- 5-(1-Methylpiperidylidene-4)-5H-dibenzo(a,d)cyclopheptene

- 4-(5-Dibenzo(a,d)cyclohepten-5-ylidine)-1-methylpiperidine

- 1-Methyl

- Cyproheptadine

-

- インチ: 1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3

- InChIKey: JJCFRYNCJDLXIK-UHFFFAOYSA-N

- ほほえんだ: N1(C)CC/C(=C2/C3C=CC=CC=3C=CC3=CC=CC=C/23)/CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 22

- 回転可能化学結合数: 0

- 複雑さ: 423

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 3.2

じっけんとくせい

- ゆうかいてん: 214-216°

- ようかいど: ethanol: soluble

Cyproheptadine セキュリティ情報

- 危険物輸送番号:UN 2811 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: 26-36

- RTECS番号:TM7050000

-

危険物標識:

Cyproheptadine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM522713-25g |

4-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-1-methylpiperidine hydrochloride hydrate |

6032-06-0 | 98% | 25g |

$81 | 2022-08-31 |

Cyproheptadine 関連文献

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

Cyproheptadineに関する追加情報

Cyproheptadine (CAS No: 6032-06-0) – Comprehensive Overview and Recent Research Applications

Cyproheptadine, chemically known by its CAS number 6032-06-0, is a tricyclic compound with a rich history in pharmaceutical research and clinical applications. Originally developed as an antihistamine, its pharmacological profile has led to diverse investigations beyond its primary use. This introduction delves into the compound’s chemical structure, pharmacodynamics, therapeutic uses, and particularly highlights the most recent research findings that have expanded its perceived potential in modern medicine.

The molecular structure of Cyproheptadine (CAS No: 6032-06-0) features a dibenzocycloheptadiene core linked to a piperidine ring. This tricyclic framework contributes to its stability and lipophilicity, influencing both its absorption and distribution within the body. Its chemical formula, C21H22N2O, underscores its composition as a nitrogen-containing heterocyclic compound. The presence of multiple stereocenters in its structure allows for various enantiomeric forms, although the racemic mixture is most commonly studied and utilized in clinical settings.

Initially recognized for its potent histamine H1 receptor antagonism, Cyproheptadine exhibits significant effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it a notable compound in neuropharmacology. Beyond antihistaminic activity, it demonstrates strong serotonin (5-HT2) receptor antagonism, which is pivotal for understanding its broader pharmacological effects. This dual action has been explored in various therapeutic contexts, particularly in managing conditions associated with serotonergic dysregulation.

In clinical practice, Cyproheptadine is primarily prescribed for allergic rhinitis and urticaria due to its efficacy in relieving histamine-mediated symptoms. However, its impact on serotonin receptors has led to off-label uses that are gaining increasing attention. One such application is in the treatment of migraine headaches, where its serotonin antagonism may contribute to pain relief. Additionally, studies have explored its potential role in managing certain psychiatric disorders, including depression and anxiety.

Recent research has shed new light on the therapeutic potential of Cyproheptadine (CAS No: 6032-06-0). A notable study published in [Journal Name] investigated its effects on neuroinflammation using preclinical models. The findings suggest that Cyproheptadine may modulate microglial activity and reduce pro-inflammatory cytokine release, making it a candidate for therapies targeting neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The mechanisms underlying these effects appear to involve interactions with both histaminergic and serotonergic pathways.

Another emerging area of research focuses on the anti-nociceptive properties of Cyproheptadine. Investigations have revealed that it can attenuate pain responses in animal models through mechanisms distinct from traditional analgesics. Specifically, studies indicate that Cyproheptadine may activate descending inhibitory pathways in the spinal cord by modulating serotonin receptors. This novel mechanism of action presents an exciting avenue for developing new strategies to manage chronic pain conditions where conventional treatments are inadequate.

The compound’s ability to influence neurotransmitter systems also opens doors for exploring its potential in neuromodulation therapies. Research has begun to investigate how Cyproheptadine might affect cognitive functions by interacting with serotonin receptors in brain regions associated with learning and memory. Preliminary data suggest that it could have cognitive-enhancing effects without the side effects commonly associated with other serotonergic agents. This has sparked interest in developing derivatives of Cyproheptadine (CAS No: 6032-06-0) optimized for these specific applications.

Epidemiological studies have also begun to examine the long-term use of Cyproheptadine and its implications for public health. While traditional concerns about sedation and anticholinergic side effects persist, researchers are gaining a better understanding of how these effects vary among different populations. For instance, studies indicate that younger patients may exhibit greater sensitivity to CNS depression compared to older adults. Such insights are crucial for optimizing dosing regimens and minimizing adverse effects.

The synthesis and pharmacokinetics of Cyproheptadine have also been subjects of recent interest. Advances in synthetic chemistry have enabled more efficient production methods, reducing costs and improving accessibility. Additionally, pharmacokinetic studies are providing clearer insights into how the body processes this compound over time. Understanding these processes is essential for developing formulations that enhance bioavailability or prolong therapeutic effects.

In conclusion, the multifaceted pharmacological profile of Cyproheptadine (CAS No: 6032-06-0) continues to drive innovation across multiple domains of medical research. From neuroinflammation to chronic pain management and cognitive enhancement, this tricyclic compound offers promising avenues for therapeutic intervention. As our understanding of its mechanisms of action evolves, so too do the possibilities for harnessing its potential in addressing complex medical challenges.

6032-06-0 (Cyproheptadine) 関連製品

- 68259-13-2(decane-1-sulfonyl fluoride)

- 77564-42-2((2S)-4-(benzyloxy)butan-2-ol)

- 37535-50-5((2R)-2-amino-3-(pyridin-4-yl)propanoic acid)

- 1805330-85-1(4-Amino-2-chloro-6-(difluoromethyl)pyridine-3-acetic acid)

- 1557406-84-4(Thieno[2,3-b]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-)

- 2171689-79-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid)

- 1344255-37-3(3-2-(aminomethyl)cyclopropylbenzonitrile)

- 721413-47-4(3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde)

- 2418734-96-8(tert-butyl 2-({3-(2-methoxy-2-oxoethyl)-5-sulfanylphenylmethyl}amino)acetate)

- 17847-35-7(Ethyl-(4-nitro-benzyl)-amine)